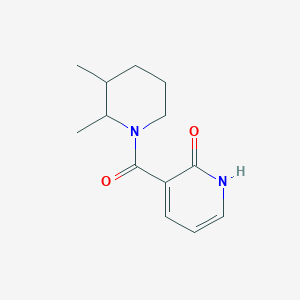![molecular formula C23H30N4O2 B6753642 (2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6753642.png)
(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of cyclohexyl, phenyl, cyclopropyl, triazolyl, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the cyclohexyloxyphenyl intermediate: This step involves the reaction of cyclohexanol with phenol in the presence of a suitable catalyst to form the cyclohexyloxyphenyl group.
Synthesis of the triazolyl-piperidinyl intermediate: This step involves the cyclization of cyclopropylamine with 1,2,4-triazole in the presence of a base to form the triazolyl group, followed by the reaction with piperidine.
Coupling of intermediates: The final step involves the coupling of the cyclohexyloxyphenyl intermediate with the triazolyl-piperidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and polymers.
Biology
In biological research, (2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as coatings, adhesives, and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Cyclohexyloxyphenyl)-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
- (2-Cyclohexyloxyphenyl)-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
- (2-Cyclohexyloxyphenyl)-[4-(4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Uniqueness
(2-Cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(2-cyclohexyloxyphenyl)-[4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-23(20-8-4-5-9-21(20)29-19-6-2-1-3-7-19)26-14-12-17(13-15-26)22-25-24-16-27(22)18-10-11-18/h4-5,8-9,16-19H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDUXJZBLZPMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCC(CC3)C4=NN=CN4C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B6753563.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753572.png)
![N-cyclopropyl-1-methyl-N-[3-(2-methylphenyl)cyclobutyl]benzotriazole-5-carboxamide](/img/structure/B6753587.png)
![N-cyclopropyl-1,3-dimethyl-N-[3-(2-methylphenyl)cyclobutyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6753594.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6753608.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B6753622.png)
![N-cyclopropyl-2-(1,1-dioxothiolan-3-yl)-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B6753630.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide](/img/structure/B6753637.png)
![5-[4-(spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6753641.png)

![N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6753657.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B6753663.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6753667.png)
![N-cyclopropyl-3-methyl-N-[3-(2-methylphenyl)cyclobutyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6753670.png)
